2,5-Dimethylresorcinol

Catalog No.
S594285
CAS No.
488-87-9
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylresorcinol

CAS Number

488-87-9

Product Name

2,5-Dimethylresorcinol

IUPAC Name

2,5-dimethylbenzene-1,3-diol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3

InChI Key

GHVHDYYKJYXFGU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)O)C)O

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)O
  • Natural Occurrence and Biosynthesis

    Research has identified 2,5-Dimethylresorcinol in various plants and fungi. For instance, studies have found it in Taxus wallichiana, a type of yew tree [], and Aspergillus nidulans, a fungus []. Understanding its natural biosynthesis pathways in these organisms can provide insights into plant and fungal secondary metabolism.

  • Antimicrobial Activity

    Some scientific studies have explored the potential antimicrobial properties of 2,5-Dimethylresorcinol. While the research is ongoing, there are indications that it might exhibit activity against certain bacteria and fungi []. Further investigation is needed to determine its efficacy and potential mechanisms of action.

  • Other Biological Activities

    Preliminary research suggests that 2,5-Dimethylresorcinol might have other biological activities. For instance, some studies have investigated its potential as an antioxidant or an antitumor agent []. However, more research is required to confirm these potential applications.

  • 2,5-DMR is a white crystalline solid at room temperature [].
  • It is a derivative of resorcinol, with methyl groups replacing hydrogens at positions 2 and 5 of the benzene ring [].
  • While its natural occurrence is not well documented, it can be synthesized from various starting materials [].
  • Research into 2,5-DMR's applications is ongoing, but it has shown promise in various fields like polymer chemistry and material science [, ].

Molecular Structure Analysis

  • 2,5-DMR has the chemical formula C₈H₁₀O₂.
  • Its structure consists of a benzene ring with hydroxyl groups at positions 1 and 3 and methyl groups at positions 2 and 5 [].
  • The presence of hydroxyl groups makes it a dihydric phenol, capable of forming hydrogen bonds with other molecules [].
  • The methyl groups contribute to the lipophilic character of the molecule, meaning it has some affinity for fats and oils [].

Chemical Reactions Analysis

  • Synthesis: Several methods exist for synthesizing 2,5-DMR. One common method involves the methylation of resorcinol using dimethyl sulfate and sodium hydroxide [].
C₆H₄(OH)₂ (resorcinol) + (CH₃)₂SO₄ (dimethyl sulfate) -> C₈H₁₀O₂ (2,5-DMR) + Na₂SO₄ (sodium sulfate) + H₂O (water)
  • Other reactions involving 2,5-DMR are being explored in research. These include its use as a building block in the synthesis of polymers and resins [].

Physical And Chemical Properties Analysis

  • Melting point: 112-114 °C [].
  • Boiling point: 268 °C [].
  • Solubility: Soluble in hot water, ethanol, and acetone [].
  • Stability: Relatively stable under normal storage conditions [].
  • Specific data on the toxicity of 2,5-DMR is limited.
  • However, as with most organic compounds, it is advisable to handle it with care, using appropriate personal protective equipment like gloves and eye protection when working with it in a laboratory setting [].

XLogP3

1.9

Boiling Point

278.5 °C

Melting Point

163.0 °C

UNII

C7UIY640OR

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

488-87-9

Wikipedia

2,5-Dimethylresorcinol

Dates

Modify: 2023-08-15
Ahuja, Manmeet; Chiang, Yi-Ming; Chang, Shu-Lin; Praseuth, Mike B.; Entwistle, Ruth; Sanchez, James F.; Lo, Hsien-Chun; Yeh, Hsu-Hua; Oakley, Berl R.; Wang, Clay C. C.; Illuminating the diversity of aromatic polyketide synthases in aspergillus nidulans, Journal of the American Chemical Society, 13419, 8212-8221. DOI:10.1021/ja3016395 PMID:22510154

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